

# Application Notes and Protocols for the Synthesis of BMS-199945 Derivatives

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These application notes provide detailed protocols for the synthesis of **BMS-199945**, an influenza virus fusion inhibitor, and its derivatives. The methodologies outlined are based on established synthetic routes and are intended to guide researchers in the preparation of these compounds for further investigation.

### Introduction

BMS-199945 is a small molecule inhibitor that targets the hemagglutinin (HA) protein of the influenza virus.[1] The HA protein is crucial for the initial stages of viral infection, mediating both attachment to host cells and the subsequent fusion of the viral and endosomal membranes, which releases the viral genome into the cytoplasm.[2][3][4] BMS-199945 and its analogs are valuable tools for studying the mechanism of viral entry and for the development of novel antiviral therapeutics. This document details the synthetic pathways to BMS-199945 and provides protocols for generating derivatives with modifications on the salicylic acid moiety, allowing for the exploration of structure-activity relationships (SAR).[5]

# Signaling Pathway of Influenza Virus Entry and Inhibition by BMS-199945

The influenza virus enters host cells via receptor-mediated endocytosis. The viral HA protein binds to sialic acid residues on the cell surface, triggering the internalization of the virus into an

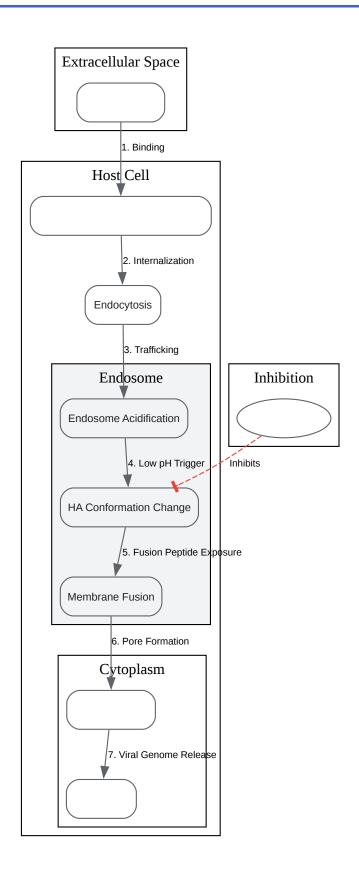


### Methodological & Application

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endosome. As the endosome acidifies, the HA protein undergoes a significant conformational change, exposing a "fusion peptide" that inserts into the endosomal membrane. This process brings the viral and endosomal membranes into close proximity, leading to membrane fusion and the release of the viral ribonucleoprotein (vRNP) into the cytoplasm. **BMS-199945** is believed to bind to a pocket in the HA2 subunit of the hemagglutinin protein, stabilizing its prefusion conformation and preventing the low pH-induced conformational changes necessary for membrane fusion.





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Caption: Influenza virus entry and inhibition by BMS-199945.



## **Synthetic Schemes**

The synthesis of **BMS-199945** and its derivatives can be broadly divided into two main parts: the preparation of the key amine intermediate, (1,3,3-trimethylcyclohexyl)methanamine, and the synthesis of various substituted salicylic acid moieties, followed by their coupling.

## Part 1: Synthesis of (1,3,3-trimethylcyclohexyl)methanamine Intermediate

The synthesis of the crucial amine intermediate starts from isophorone.

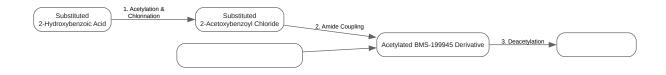


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Caption: Synthesis of the key amine intermediate.

### Part 2: Synthesis of BMS-199945 Derivatives

The synthesis of the final products involves the acylation of the amine intermediate with various substituted benzoyl chlorides.



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Caption: General scheme for the synthesis of **BMS-199945** derivatives.

### **Experimental Protocols**



## Part 1: Synthesis of (1,3,3-trimethylcyclohexyl)methanamine

Protocol 1.1: Synthesis of 3-Cyano-3,5,5-trimethylcyclohexanone

- To a solution of isophorone (1.0 eq) in a suitable solvent such as toluene, add diethylaluminum cyanide (1.1 eq) at 0 °C under an inert atmosphere.
- Allow the reaction mixture to warm to room temperature and stir for 24 hours.
- Quench the reaction by carefully adding a saturated aqueous solution of sodium bicarbonate.
- Extract the aqueous layer with ethyl acetate.
- Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
- Purify the crude product by column chromatography on silica gel to afford 3-cyano-3,5,5-trimethylcyclohexanone.

Protocol 1.2: Reduction of 3-Cyano-3,5,5-trimethylcyclohexanone

- To a solution of 3-cyano-3,5,5-trimethylcyclohexanone (1.0 eq) in methanol, add sodium borohydride (1.5 eq) portion-wise at 0 °C.
- Stir the reaction mixture at room temperature for 4 hours.
- Quench the reaction by adding acetone.
- Remove the solvent under reduced pressure.
- Add water to the residue and extract with ethyl acetate.
- Dry the combined organic layers over anhydrous sodium sulfate and concentrate to give the crude alcohol, which can be used in the next step without further purification.

Protocol 1.3: Catalytic Hydrogenation to (1,3,3-trimethylcyclohexyl)methanamine



- Combine the crude product from the previous step with a suitable solvent (e.g., methanol saturated with ammonia) in a high-pressure reactor.
- · Add a catalytic amount of Raney Nickel or a rhodium-based catalyst.
- Pressurize the reactor with hydrogen gas (e.g., 50-100 atm) and heat to 80-120 °C.
- Maintain the reaction under these conditions for 24-48 hours.
- After cooling and venting the reactor, filter the catalyst.
- Concentrate the filtrate under reduced pressure and purify the residue by distillation or column chromatography to yield (1,3,3-trimethylcyclohexyl)methanamine.

## Part 2: Synthesis of Substituted 2-Hydroxybenzoic Acids and BMS-199945 Derivatives

Protocol 2.1: General Procedure for the Synthesis of 5-Substituted-2-hydroxybenzoic Acids

- For 5-halo derivatives (e.g., 5-chloro-2-hydroxybenzoic acid): To a solution of salicylic acid in a suitable solvent, add a halogenating agent such as N-chlorosuccinimide (NCS) or sulfuryl chloride.[6][7]
- For 5-nitro derivatives: React salicylic acid with a nitrating mixture (e.g., nitric acid and sulfuric acid) at low temperature.[8] The nitro group can subsequently be reduced to an amino group, which can be further functionalized.
- For 5-alkyl derivatives: These can be prepared via Friedel-Crafts alkylation of a protected phenol, followed by carboxylation (e.g., Kolbe-Schmitt reaction) and deprotection.

Protocol 2.2: General Procedure for the Synthesis of BMS-199945 Derivatives

- Acetylation and Acyl Chloride Formation:
  - Treat the substituted 2-hydroxybenzoic acid (1.0 eq) with acetic anhydride (1.2 eq) in the presence of a catalytic amount of sulfuric acid.
  - After the reaction is complete, remove the excess acetic anhydride.



- To the resulting 2-acetoxybenzoic acid, add thionyl chloride or oxalyl chloride (1.5 eq) and a catalytic amount of DMF.
- Heat the mixture gently (e.g., 50-60 °C) until the reaction is complete (cessation of gas evolution).
- Remove the excess thionyl chloride under reduced pressure to obtain the crude acyl chloride.

#### Amide Coupling:

- Dissolve the crude substituted 2-acetoxybenzoyl chloride in an anhydrous aprotic solvent such as dichloromethane or THF.
- To this solution, add (1,3,3-trimethylcyclohexyl)methanamine (1.0 eq) and a base such as triethylamine or pyridine (1.2 eq) at 0 °C.[9]
- Allow the reaction to stir at room temperature for 12-24 hours.
- Wash the reaction mixture with water, dilute HCl, and saturated sodium bicarbonate solution.
- Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure.

#### Deacetylation:

- Dissolve the crude acetylated amide in methanol.
- Add a catalytic amount of a base such as potassium carbonate or sodium methoxide.
- Stir the reaction at room temperature until the deacetylation is complete (monitored by TLC).
- Neutralize the reaction mixture with a dilute acid and remove the methanol under reduced pressure.



- Extract the product with ethyl acetate, wash with water, dry over anhydrous sodium sulfate, and concentrate.
- Purify the final product by column chromatography or recrystallization.

### **Data Presentation**

The following table summarizes representative data for the synthesis of **BMS-199945**. Researchers should expect variations based on specific reaction conditions and the nature of the substituent 'R' in the derivatives.



| Step | Product   | Starting<br>Material  | Key<br>Reagents             | Typical<br>Yield (%) | Analytical<br>Data<br>(Example)                         |
|------|---|---|-----------------------------|----------------------|---|
| 1.1  | 3-Cyano-<br>3,5,5-<br>trimethylcyclo<br>hexanone                                      | Isophorone  | Diethylalumin<br>um cyanide | 70-80                | <sup>1</sup> H NMR, <sup>13</sup> C<br>NMR, MS          |
| 1.2  | 3-Cyano-<br>3,5,5-<br>trimethylcyclo<br>hexanol                                       | 3-Cyano-<br>3,5,5-<br>trimethylcyclo<br>hexanone  | Sodium<br>borohydride       | 90-95                | IR<br>(disappearan<br>ce of C=O)                        |
| 1.3  | (1,3,3-<br>trimethylcyclo<br>hexyl)methan<br>amine                                    | 3-Cyano-<br>3,5,5-<br>trimethylcyclo<br>hexanol   | H <sub>2</sub> , Raney Ni   | 60-70                | ¹H NMR, ¹³C<br>NMR, MS                                  |
| 2.2  | N-((1,3,3-<br>trimethylcyclo<br>hexyl)methyl)<br>-5-methyl-2-<br>acetoxybenza<br>mide | 5-methyl-2-<br>acetoxybenzo<br>yl chloride,<br>(1,3,3-<br>trimethylcyclo<br>hexyl)methan<br>amine | Triethylamine               | 80-90                | <sup>1</sup> H NMR, <sup>13</sup> C<br>NMR, MS          |
| 2.3  | BMS-199945  | N-((1,3,3-<br>trimethylcyclo<br>hexyl)methyl)<br>-5-methyl-2-<br>acetoxybenza<br>mide             | Potassium<br>carbonate      | 90-98                | <sup>1</sup> H NMR, <sup>13</sup> C<br>NMR, MS,<br>m.p. |

Table 1: Summary of synthetic steps and representative data for **BMS-199945**.

## Conclusion



The protocols described provide a framework for the synthesis of **BMS-199945** and its derivatives. These compounds are valuable for research into influenza virus entry and as starting points for the development of new antiviral drugs. Careful optimization of reaction conditions and purification procedures will be necessary to obtain high yields and purity. Standard analytical techniques such as NMR and mass spectrometry should be used to confirm the identity and purity of all intermediates and final products.

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